molecular formula C14H10ClIO B1614385 2-(3-Chlorophenyl)-2'-iodoacetophenone CAS No. 898784-03-7

2-(3-Chlorophenyl)-2'-iodoacetophenone

Cat. No.: B1614385
CAS No.: 898784-03-7
M. Wt: 356.58 g/mol
InChI Key: AIELGABXKLQKGG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2’-iodoacetophenone is an organic compound characterized by the presence of both a chlorophenyl and an iodoacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2’-iodoacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and iodoacetophenone.

    Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Procedure: The 3-chlorobenzaldehyde is reacted with iodoacetophenone in the presence of AlCl3 under anhydrous conditions. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chlorophenyl)-2’-iodoacetophenone may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodo group is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

    Coupling: Palladium catalysts (Pd/C) in the presence of bases such as potassium carbonate (K2CO3) are commonly used for coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(3-Chlorophenyl)-2’-bromoacetophenone when using bromide.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Coupling: Products include biaryl compounds or styrenes.

Scientific Research Applications

2-(3-Chlorophenyl)-2’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-2’-iodoacetophenone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of both electron-withdrawing groups (chlorine and iodine) can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2’-iodoacetophenone
  • 2-(3-Bromophenyl)-2’-iodoacetophenone
  • 2-(3-Chlorophenyl)-2’-bromoacetophenone

Uniqueness

2-(3-Chlorophenyl)-2’-iodoacetophenone is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELGABXKLQKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642300
Record name 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-03-7
Record name 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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